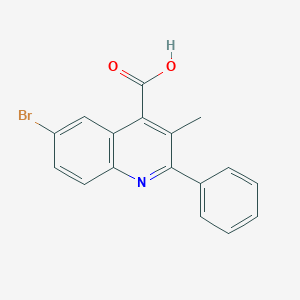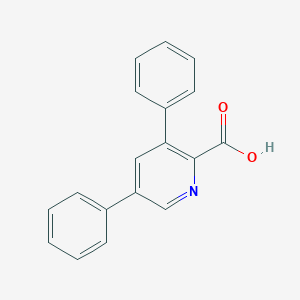![molecular formula C21H16N4OS B188057 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 5930-17-6](/img/structure/B188057.png)
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been studied extensively for its potential therapeutic applications in cancer treatment and metabolic disorders. In
Mécanisme D'action
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism and an increase in reactive oxygen species (ROS) production. This increase in ROS production can lead to apoptosis of cancer cells.
Effets Biochimiques Et Physiologiques
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine metabolism and an increase in ROS production. This increase in ROS production can lead to apoptosis of cancer cells. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been shown to have potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has several advantages for lab experiments, including its selectivity for glutaminase and its potential therapeutic applications in cancer and metabolic disorders. However, 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. One area of research is the development of more potent and selective glutaminase inhibitors based on the structure of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. Another area of research is the investigation of the potential therapeutic applications of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone and its derivatives, as well as their pharmacokinetic properties in vivo.
Méthodes De Synthèse
The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves the reaction of 4-bromobiphenyl with potassium thioacetate to form 4-(phenylthio)biphenyl. This intermediate is then reacted with 5-phenyl-1H-tetrazole-1-thiol and ethyl chloroacetate to yield 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the synthesis.
Applications De Recherche Scientifique
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
Propriétés
Numéro CAS |
5930-17-6 |
|---|---|
Nom du produit |
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone |
Formule moléculaire |
C21H16N4OS |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C21H16N4OS/c26-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-21-22-23-24-25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
Clé InChI |
FKUGUTWRIYZHJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



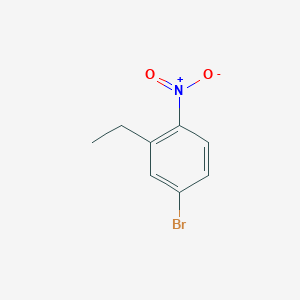
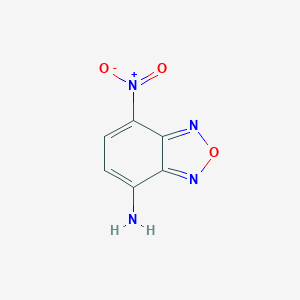
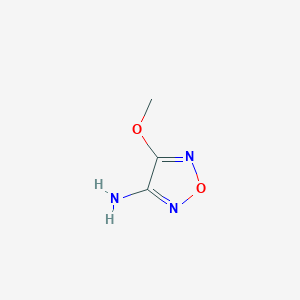
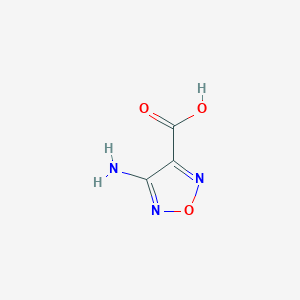
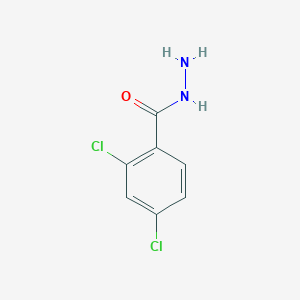
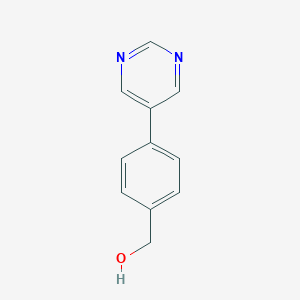

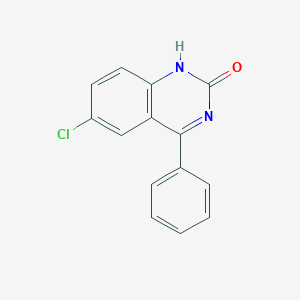
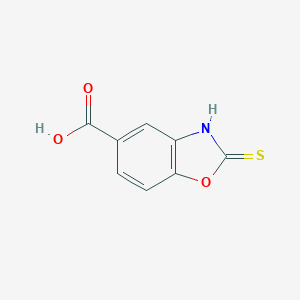
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
